molecular formula C10H9NO3 B3269314 2-Methylbenzo[d]oxazol-6-yl acetate CAS No. 5078-06-8

2-Methylbenzo[d]oxazol-6-yl acetate

Cat. No.: B3269314
CAS No.: 5078-06-8
M. Wt: 191.18 g/mol
InChI Key: YILMPTWYTJBHCV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate can be achieved through various methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields and is considered a facile procedure for preparing benzoxazole derivatives . Industrial production methods often involve similar catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

2-Methylbenzo[d]oxazol-6-yl acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]oxazol-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Methylbenzo[d]oxazol-6-yl acetate can be compared with other benzoxazole derivatives, such as:

    2-Phenylbenzoxazole: Known for its antibacterial and antifungal activities.

    2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.

    2-Methylbenzoxazole: Similar in structure but lacks the acetate group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILMPTWYTJBHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2-methyl-1,3-benzoxazol-6-ol (7.1 g, 47.8 mmol) in tetrahydrofuran was cooled to 10° C. and triethylamine (5.8 mL, 81.3 mmol) was added in one portion, followed by the addition of acetyl chloride (11.3 mL, 81.6 mmol) in small portions. After stirring at room temperature over night the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed twice with water and concentrated to give the titled compound (8.2 g, 90%) as a beige solid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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